tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate
Description
CAS No.: 1251013-34-9 Molecular Formula: C₁₅H₂₃BrN₄O₂ Molecular Weight: 371.27 g/mol This spirocyclic compound features an imidazo[1,2-a]pyrazine core fused to a piperidine ring via a spiro junction, with a bromine substituent at position 3 and a tert-butyl carbamate group at position 1'. Its structural complexity and bromine atom make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups .
Properties
Molecular Formula |
C15H23BrN4O2 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 3-bromospiro[6,7-dihydro-5H-imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H23BrN4O2/c1-14(2,3)22-13(21)19-7-4-15(5-8-19)12-17-10-11(16)20(12)9-6-18-15/h10,18H,4-9H2,1-3H3 |
InChI Key |
LOCKMESHGRUCET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=NC=C(N3CCN2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the spiro linkage: This step involves the formation of the spiro connection between the imidazo[1,2-a]pyrazine and piperidine rings.
tert-Butyl protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and hydrochloric acid (HCl) for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine] exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties
- The compound has demonstrated potential antimicrobial activity against a range of pathogens. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antibiotic.
-
Neuropharmacological Effects
- Research has suggested that this compound may interact with neurotransmitter systems, offering potential benefits in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its applicability in neuropharmacology.
Synthesis Methodologies
The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. The following steps outline a general synthetic route:
-
Formation of the Imidazo-Pyrazine Core
- The initial step involves the condensation of appropriate precursors to form the imidazo-pyrazine structure.
-
Bromination
- Selective bromination is performed to introduce the bromine atom at the 3-position of the imidazo-pyrazine ring.
-
Carboxylate Esterification
- Finally, tert-butyl carboxylate is introduced through esterification reactions to yield the final product.
Case Studies and Research Findings
Several studies have highlighted the utility of tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine] in various applications:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor growth in xenograft models. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria with low MIC values. |
| Study C | Neuropharmacology | Indicated potential for neuroprotective effects in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro linkage play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
| Compound Name (CAS No.) | Core Structure | Key Substituents | Spiro Junction | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (1251013-34-9) | Imidazo[1,2-a]pyrazine-piperidine | 3-Bromo, 1'-tert-butyl carbamate | Yes | 371.27 |
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (345311-03-7) | Imidazo[1,2-a]pyrazine | 1'-tert-butyl carbamate (no bromine) | No | 253.31 |
| tert-Butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate (84332-39-8) | Triazolo[1,5-a]pyrazine-piperidine | 1'-tert-butyl carbamate | Yes | 309.37 |
| tert-Butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate (2096986-72-8) | Imidazo[4,5-c]pyridine-piperidine | 5-Propionyl, 1'-tert-butyl carbamate | Yes | 387.47 |
Key Observations :
Physicochemical Properties
| Property | Target Compound | 345311-03-7 | 84332-39-8 | 2096986-72-8 |
|---|---|---|---|---|
| Molecular Weight | 371.27 | 253.31 | 309.37 | 387.47 |
| Halogen Presence | Bromine | None | None | None |
| Polar Groups | Carbamate | Carbamate | Carbamate | Carbamate, Propionyl |
| Calculated LogP* | ~2.5 (est.) | ~1.8 (est.) | ~1.9 (est.) | ~2.1 (est.) |
Notes:
Reactivity Highlights :
Biological Activity
tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate (CAS No. 1251013-34-9) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant research findings.
The compound features a spirocyclic structure that is known to interact with various biological targets. The imidazo[1,2-a]pyrazine moiety is particularly significant as it has been associated with various pharmacological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer effects. For example:
- Aurora Kinase Inhibition : Compounds structurally related to tert-butyl spiro compounds have shown potent inhibition of Aurora kinase, an essential regulator in cell division. This inhibition leads to apoptosis in cancer cells .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial effects:
- Bacterial Inhibition : Preliminary studies suggest that derivatives similar to tert-butyl spiro compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate?
- Methodology :
- Step 1 : Use tert-butyl carbamate intermediates (e.g., tert-butyl piperazine-1-carboxylate) as starting materials. React with brominated pyrimidine derivatives under reflux in 1,4-dioxane with potassium carbonate (K₂CO₃) as a base (110°C, 12 hours) .
- Step 2 : Purify via recrystallization using dichloromethane (DCM)/hexane triple saturation to achieve high yields (~90%) .
- Critical Parameters : Monitor reaction progress using TLC, and ensure anhydrous conditions to avoid hydrolysis of the tert-butyl carbamate group.
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on spirocyclic and imidazo[1,2-a]pyrazine core shifts. For example, tert-butyl groups typically show singlets at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while brominated carbons appear downfield (~100–110 ppm) .
- HRMS : Confirm molecular weight with <5 ppm error (e.g., observed vs. calculated m/z for [M+H]⁺) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent at the 3-position influence the compound’s reactivity in downstream functionalization?
- Methodology :
- Cross-Coupling Reactions : Perform Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Monitor regioselectivity via LC-MS and compare yields with non-brominated analogs .
- Mechanistic Insight : Bromine’s electronegativity enhances electrophilic aromatic substitution (EAS) at adjacent positions, as seen in spirocyclic imidazo[1,2-a]pyrazine derivatives .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
- Data Triangulation : Compare receptor binding assays (e.g., α₂-adrenergic receptor affinity) across analogs. For example, 5-bromo derivatives show enhanced cyclic AMP modulation in cardiac tissue , while methyl-substituted analogs exhibit reduced hypoglycemic activity .
- Statistical Validation : Use ANOVA to assess significance of substituent effects (e.g., bromine vs. methyl groups) on IC₅₀ values .
Q. How can computational modeling predict the spirocyclic conformation’s impact on pharmacological properties?
- Methodology :
- Docking Studies : Simulate interactions with target proteins (e.g., β₂-adrenergic receptors) using Schrödinger Suite. Compare binding poses of the spirocyclic core with non-spiro analogs .
- MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS software) .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | 5-Bromo-2-chloropyrimidine, K₂CO₃, 1,4-dioxane, 110°C | 88.7% | |
| Deprotection | TFA/DCM (1:1 v/v), 2 hours, RT | 94% | |
| Recrystallization | DCM/hexane triple saturation | 95% purity |
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 9H, tert-butyl), 3.50–4.20 (m, piperidine H) | Confirms tert-butyl and spirocyclic piperidine |
| HRMS (ESI) | m/z 421.1 [M+H]⁺ (calc. 421.0) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
